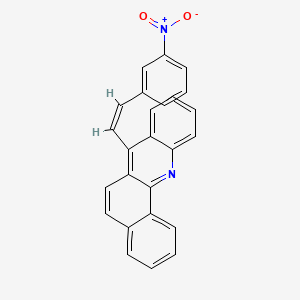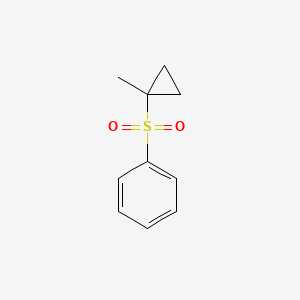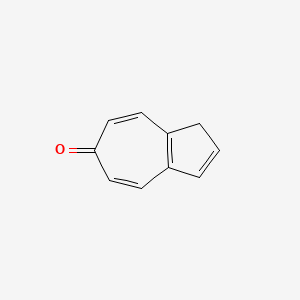![molecular formula C14H15IN2O4S B14496655 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid CAS No. 64792-94-5](/img/structure/B14496655.png)
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid is an organic fluorophore, commonly used as a marker in fluorescence spectroscopy. This compound is known for its ability to react with thiols, making it a valuable tool in various biochemical applications .
Méthodes De Préparation
The synthesis of 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid involves the reaction of ethylenediamine with iodoacetyl and 5-sulfonyl-1-naphthyl groups. The compound is typically prepared by reacting 5-amino-1-naphthalenesulfonic acid with iodoacetic acid in the presence of a base . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid primarily undergoes substitution reactions, particularly with thiols. The compound is soluble in dimethylformamide (DMF) or buffer solutions above pH 6, which facilitates its reaction with thiol groups . The major product formed from these reactions is a thiol-conjugated derivative of the compound.
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its fluorescent properties. It is commonly employed as a marker in fluorescence resonance energy transfer (FRET) experiments, where it serves as an acceptor for energy transfer from tryptophan residues . Additionally, it can act as a resonance energy donor to other fluorophores such as fluorescein, Alexa Fluor 488, Oregon Green, and BODIPY FL . Its applications extend to the study of protein conformational changes, protein-protein interactions, and the labeling of biomolecules in various biological assays .
Mécanisme D'action
The mechanism of action of 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This covalent attachment allows the compound to act as a fluorescent probe, enabling the detection and analysis of molecular interactions and conformational changes . The molecular targets of this compound are primarily thiol-containing proteins and peptides.
Comparaison Avec Des Composés Similaires
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid is similar to other aminonaphthalenesulfonic acid derivatives, such as 5-{[2-(iodoacetamido)ethyl]amino}naphthalene-1-sulfonic acid . its unique structure, which includes an iodoacetamido group, allows it to specifically react with thiols, making it particularly useful in fluorescence-based assays. Other similar compounds include N-(iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid, which also serves as a fluorescent probe for labeling protein sulfhydryls .
Propriétés
Numéro CAS |
64792-94-5 |
|---|---|
Formule moléculaire |
C14H15IN2O4S |
Poids moléculaire |
434.25 g/mol |
Nom IUPAC |
6-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-6-5-16-12-3-1-11-8-13(22(19,20)21)4-2-10(11)7-12/h1-4,7-8,16H,5-6,9H2,(H,17,18)(H,19,20,21) |
Clé InChI |
ZQKUVMYJVQYTON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1NCCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
